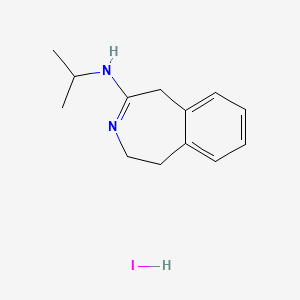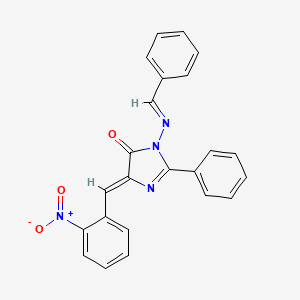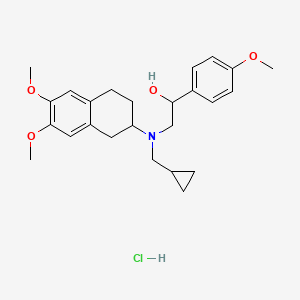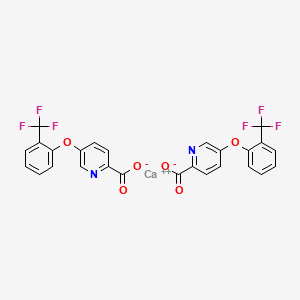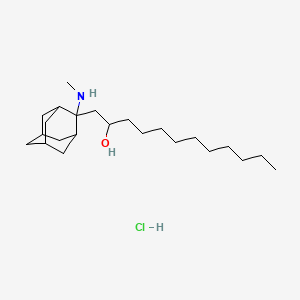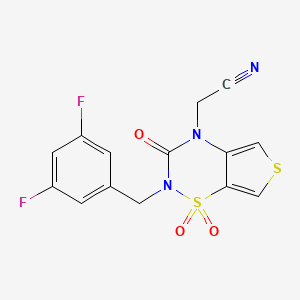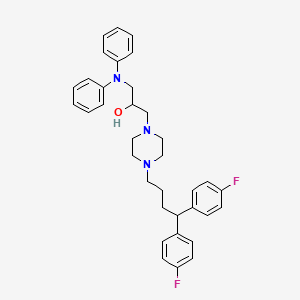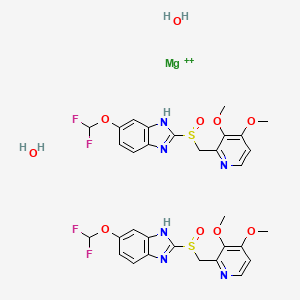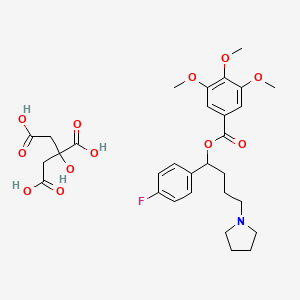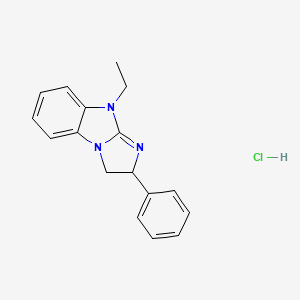
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indolin-2-one core, a pyrrolidinomethyl group, and a naphthyloxyacetylhydrazono moiety, making it a unique and intriguing molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carbonyl compound.
Introduction of Pyrrolidinomethyl Group: The pyrrolidinomethyl group can be introduced via a Mannich reaction, where the indolin-2-one is reacted with formaldehyde and pyrrolidine.
Attachment of Naphthyloxyacetylhydrazono Moiety: The final step involves the condensation of the indolin-2-one derivative with 2-naphthyloxyacetylhydrazine under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of 1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting key signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
Interacting with Receptors: Binding to receptors on the cell surface or within the cell to modulate cellular responses.
類似化合物との比較
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one can be compared with other similar compounds, such as:
Indolin-2-one Derivatives: Compounds like 3-substituted-indolin-2-one derivatives, which also exhibit diverse biological activities.
Naphthyloxyacetylhydrazono Compounds: Compounds containing the naphthyloxyacetylhydrazono moiety, which may have similar biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
特性
CAS番号 |
81215-50-1 |
|---|---|
分子式 |
C25H24N4O3 |
分子量 |
428.5 g/mol |
IUPAC名 |
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N4O3/c30-23(16-32-20-12-11-18-7-1-2-8-19(18)15-20)26-27-24-21-9-3-4-10-22(21)29(25(24)31)17-28-13-5-6-14-28/h1-4,7-12,15,31H,5-6,13-14,16-17H2 |
InChIキー |
NYQKBDFMQKLXJI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


